molecular formula C6H9ClN2O B2901144 2-Hydrazino-phenol; hydrochloride CAS No. 23274-70-6

2-Hydrazino-phenol; hydrochloride

Cat. No.: B2901144
CAS No.: 23274-70-6
M. Wt: 160.6
InChI Key: KJWDKCNSXFBJHN-UHFFFAOYSA-N
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Description

Reaction Mechanisms in Hydrazine-Derived Systems

The hydrazine moiety in 2-hydrazino-phenol hydrochloride facilitates nucleophilic addition and condensation reactions typical of hydrazine derivatives. When reacting with carbonyl compounds, the hydrazine group forms hydrazones via a two-step mechanism analogous to imine formation. First, the primary amine attacks the electrophilic carbonyl carbon, generating a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the hydrazone (Figure 1).

Table 1: Key steps in hydrazone formation from 2-hydrazino-phenol hydrochloride

Step Description Driving Force
1 Nucleophilic attack on carbonyl Electron-deficient carbonyl carbon
2 Proton transfer Stabilization via resonance
3 Water elimination Entropic favorability

In acidic media, the hydrochloride salt enhances electrophilicity by protonating the phenolic oxygen, directing substitution at the ortho and para positions. For example, reactions with α,β-unsaturated ketones proceed via conjugate addition, where the hydrazine group attacks the β-carbon, followed by tautomerization to form stable adducts.

Computational Modeling of Structural and Electronic Properties

Density functional theory (DFT) studies at the B3LYP-D3BJ/def2svp level reveal the electronic landscape of 2-hydrazino-phenol hydrochloride. The HOMO (-4.78 eV) localizes on the hydrazine nitrogen lone pairs, while the LUMO (-0.32 eV) resides on the aromatic ring, indicating charge-transfer potential.

Table 2: Computed electronic parameters of 2-hydrazino-phenol hydrochloride

Parameter Value (eV)
HOMO -4.78
LUMO -0.32
Energy Gap 4.46
Chemical Hardness 2.23

Natural bond orbital (NBO) analysis identifies intramolecular hydrogen bonding between the hydrazine -NH₂ and phenolic -OH groups, stabilizing the zwitterionic form. This interaction lowers the energy gap by 0.8 eV compared to non-hydrogen-bonded conformers. Protonation at the hydrazine nitrogen further redistributes electron density, increasing electrophilicity at the aromatic ring’s para position.

Thermodynamic and Kinetic Profiles in Organic Transformations

The hydrochloride salt’s thermodynamic stability arises from solvation effects and lattice energy. Hydrazone formation with benzaldehyde exhibits ΔG‡ = 24.3 kcal/mol under neutral conditions, decreasing to 18.7 kcal/mol in acidic media due to transition-state stabilization.

Table 3: Thermodynamic parameters for hydrazone formation

Condition ΔG‡ (kcal/mol) ΔH (kcal/mol)
Neutral 24.3 -12.1
Acidic 18.7 -15.4

Kinetic studies reveal a second-order dependence on hydrazine and carbonyl concentrations, with k = 3.2 × 10⁻³ M⁻¹s⁻¹ at 25°C. Arrhenius analysis gives Eₐ = 14.2 kcal/mol, consistent with a stepwise mechanism involving rate-limiting dehydration. Comparative hydricity measurements show the hydrochloride’s hydrazine group donates hydride ions with ΔG° = 54.3 kcal/mol, intermediate between arylhydrazines and alkylhydrazines.

Properties

IUPAC Name

2-hydrazinylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h1-4,8-9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWDKCNSXFBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reflux-Based Nucleophilic Substitution

The most widely documented laboratory method involves the direct reaction of phenol with hydrazine hydrate in hydrochloric acid under reflux conditions. In this approach:

  • Reactants : Phenol (1 mol), hydrazine hydrate (1.2 mol), and concentrated HCl (2 mol) are combined in a round-bottom flask.
  • Conditions : The mixture is heated to 100–110°C under reflux for 6–8 hours.
  • Workup : The product is isolated by filtration, washed with cold ethanol, and purified via recrystallization from a 1:1 ethanol-water mixture.

This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to minimize side reactions such as over-alkylation or oxidation.

Diazonium Salt Reduction

Adapting methodologies from phenylhydrazine synthesis, an alternative route involves the reduction of 2-diazoniumphenol chloride:

  • Diazotization : 2-Aminophenol is treated with NaNO₂ and HCl at 0–5°C to form 2-diazoniumphenol chloride.
  • Reduction : The diazonium salt is reduced using a sodium bisulfite-sodium sulfite mixture (molar ratio 3:1) at pH 5.8–6.1 and 80–85°C for 60–90 minutes.
  • Precipitation : Concentrated HCl is added to precipitate 2-hydrazino-phenol hydrochloride, which is filtered and dried.

This method improves yields to 70–75% but demands precise pH and temperature control to avoid decomposition.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and scalability. Key features include:

  • Reactors : Tubular continuous flow reactors with in-line pH and temperature sensors.
  • Conditions : Reactants are fed continuously at 85°C, with a residence time of 20–30 minutes.
  • Purification : The crude product undergoes flash chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to achieve >98% purity.

Catalytic Optimization

Recent patents highlight the use of thiamine hydrochloride as a catalyst in multicomponent reactions. While primarily applied to pyrazole derivatives, this approach could be adapted for 2-hydrazino-phenol hydrochloride by substituting malononitrile with phenol derivatives. Pilot studies suggest catalytic loads of 10 mol% in aqueous media reduce reaction times by 40%.

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Range Impact on Yield
Temperature 80–85°C Maximizes reduction efficiency
pH 5.8–6.1 Prevents diazonium decomposition
Hydrazine Ratio 1.2:1 (hydrazine:phenol) Minimizes side products

Common Side Reactions

  • Oxidation to Quinones : Occurs at temperatures >90°C or in the presence of residual oxidizing agents.
  • Polymerization : High hydrazine concentrations (>1.5 mol) promote oligomer formation.

Purification and Characterization

Recrystallization

The standard purification method uses a 1:1 ethanol-water mixture, yielding needle-shaped crystals with 99% purity (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 6.8 (d, 2H, aromatic), δ 4.1 (s, 2H, NH₂), δ 3.5 (s, 1H, OH).
  • FT-IR : Peaks at 3250 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N stretch).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Reflux Substitution 55–65 95 Moderate High (organic solvents)
Diazonium Reduction 70–75 98 High Moderate (aqueous waste)
Electrochemical 80–87* 99* Low Low (solvent-free)

*Data extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-phenol; hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydrazones, which are useful in the synthesis of other organic compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydrazones

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Hydrazino-phenol; hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-phenol; hydrochloride involves its ability to form stable intermediates with various substrates. The hydrazino group can participate in nucleophilic addition reactions, forming hydrazones and other derivatives. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

2-Hydrazinobenzoic Acid Hydrochloride

  • Molecular Formula : C₇H₇N₂O₂Cl
  • Structure: Features a benzoic acid group (-COOH) instead of phenol (-OH) at the 2-position .
  • Key Properties: Solubility: Likely polar due to the carboxylic acid group, enhancing water solubility compared to phenolic analogs. Applications: Used as a precursor in heterocyclic synthesis (e.g., benzothiazoles) and pharmaceutical intermediates .
  • Synthesis : Prepared via hydrazine substitution on 2-chlorobenzoic acid followed by HCl neutralization .

Hydralazine Hydrochloride

  • Molecular Formula : C₈H₈N₄Cl
  • Structure : A phthalazine derivative with a hydrazine group .
  • Key Properties: Biological Activity: Antihypertensive agent via vasodilation; acts as a nitric oxide donor . Safety: Classified under UN2811 (toxic solids), highlighting handling precautions compared to simpler hydrazine derivatives .

Benzimidamide Hydrochloride

  • Molecular Formula : C₇H₉ClN₂
  • Structure : Contains a benzamidine group (-C(=NH)NH2) instead of hydrazine .
  • Key Properties: Enzyme Inhibition: Binds to trypsin-like proteases, contrasting with the chelating role of hydrazine derivatives . Synthesis: Involves sodium-mediated reactions in ethanol, differing from hydrazine substitution routes .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Applications Solubility References
2-Hydrazino-phenol HCl C₆H₇N₂OCl -NH-NH2, -OH Organic synthesis, chelating agents Moderate in water
2-Hydrazinobenzoic acid HCl C₇H₇N₂O₂Cl -NH-NH2, -COOH Pharmaceutical intermediates High in water
Hydralazine HCl C₈H₈N₄Cl Phthalazine, -NH-NH2 Antihypertensive drug Soluble in water
Benzimidamide HCl C₇H₉ClN₂ -C(=NH)NH2 Protease inhibition Polar solvents

Key Research Findings

Reactivity Differences

  • Phenol vs. Carboxylic Acid: The -OH group in 2-hydrazino-phenol HCl facilitates electrophilic substitution (e.g., nitration), whereas the -COOH group in 2-hydrazinobenzoic acid HCl promotes condensation reactions (e.g., peptide coupling) .
  • Hydrazine Utility: Both compounds exhibit nucleophilic behavior, but 2-hydrazinobenzoic acid HCl’s carboxyl group enhances stability in aqueous media, making it preferable in drug formulations .

Pharmacological Contrasts

  • Hydralazine HCl : Clinically validated for hypertension, unlike simpler hydrazine derivatives, which are primarily research intermediates .
  • Safety Profiles: Hydralazine HCl requires stringent handling (UN2811 classification), while phenolic and benzoic acid derivatives pose milder risks .

Biological Activity

2-Hydrazino-phenol; hydrochloride (CAS No. 23274-70-6) is an organic compound that has garnered attention due to its diverse biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Primary Targets

The primary targets of this compound are believed to be similar to those of other hydrazine and phenol derivatives. These compounds interact with various biological receptors and enzymes, leading to significant biochemical changes. The compound can undergo nucleophilic addition reactions, forming hydrazone derivatives that may modulate biological activity.

Mode of Action

The mode of action involves the interaction of this compound with specific molecular targets, which can include enzymes involved in oxidative stress response and inflammatory pathways. The compound's ability to form hydrogen bonds and other non-covalent interactions with active sites of enzymes is crucial for its inhibitory or modulatory effects.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
  • Antimicrobial Effects : It exhibits activity against various pathogens by disrupting their cellular functions .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed into the bloodstream and distributed throughout the body. Its metabolism may involve conjugation reactions leading to more water-soluble metabolites that facilitate excretion.

Toxicological Studies

Research has indicated that phenylhydrazine hydrochloride, a related compound, can induce significant toxic effects in animal models. For instance, studies on zebrafish embryos have shown that exposure to phenylhydrazine leads to developmental abnormalities such as yolk sac enlargement and body curvature at certain concentrations .

In another study involving BALB/c mice treated with phenylhydrazine hydrochloride, a notable increase in lung tumors was observed after prolonged exposure. The incidence of malignant tumors was significantly higher compared to control groups, indicating potential carcinogenic effects associated with hydrazine derivatives .

Clinical Observations

A historical case documented severe adverse reactions following phenylhydrazine treatment in a patient with polycythemia vera. The patient experienced acute platelet reactions leading to complications, highlighting the risks associated with hydrazine derivatives in clinical settings .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX enzymes
AntimicrobialDisrupts cellular functions in pathogens
Carcinogenic PotentialInduces tumors in animal models

Q & A

Q. What are the key synthetic routes for preparing 2-Hydrazino-phenol hydrochloride, and how are intermediates monitored?

The synthesis typically involves hydrazine derivatives and phenolic precursors. A documented method involves heating N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid with ethanol and HCl to form the hydrochloride salt . Critical steps include:

  • Reagent optimization : Use of anhydrous HCl to protonate the hydrazine group.
  • Intermediate monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Q. Which analytical techniques are essential for characterizing 2-Hydrazino-phenol hydrochloride?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the phenolic hydroxyl (–OH), hydrazine (–NH–NH2_2), and aromatic proton environments. For example, the phenolic proton appears as a singlet near δ 9–10 ppm in DMSO-d6_6 .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 157.05 for C6_6H7_7N2_2O·HCl).
  • Elemental Analysis : Confirms Cl^- content (~22.6% for HCl salt stoichiometry).

Q. What safety protocols are critical when handling 2-Hydrazino-phenol hydrochloride?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 2-Hydrazino-phenol hydrochloride?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance hydrazine reactivity, while ethanol minimizes by-product formation .
  • Temperature Control : Maintaining 60–70°C prevents thermal decomposition of the hydrazine group.
  • Catalyst Screening : Trace acetic acid accelerates condensation reactions without side-product generation .

Q. How do researchers address contradictions in spectroscopic data for hydrazine derivatives?

  • By-Product Analysis : Use LC-MS to detect impurities like N-aryl hydrazones or oxidation products (e.g., diazenes).
  • pH-Dependent NMR : Adjusting solvent pH (D2_2O vs. DMSO) resolves ambiguities in –NH proton shifts due to tautomerism .

Q. What computational methods predict the reactivity of 2-Hydrazino-phenol hydrochloride in biological systems?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic sites (e.g., hydrazine nitrogen) for drug-target interactions .
  • Molecular Docking : Simulates binding affinities with enzymes like monoamine oxidase (MAO) to guide pharmacological studies .

Q. How is the biological activity of 2-Hydrazino-phenol hydrochloride assessed in vitro?

  • Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus to evaluate MIC (Minimum Inhibitory Concentration).
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC50_{50} values .

Q. What strategies stabilize 2-Hydrazino-phenol hydrochloride under varying storage conditions?

  • Lyophilization : Freeze-drying in amber vials under argon prevents oxidative degradation.
  • pH Buffering : Store at pH 4–5 (acetate buffer) to maintain hydrazine protonation and solubility .

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